2-Isopropyl-2-methyloxirane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

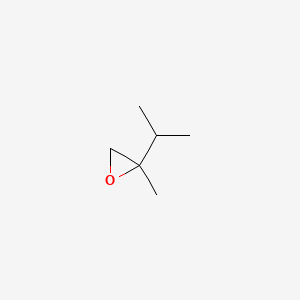

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-propan-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXAMXFNMUGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880710 | |

| Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72221-03-5 | |

| Record name | 2-Methyl-2-(1-methylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72221-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2-methyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072221035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-isopropyl-2-methyloxirane (CAS No. 72221-03-5), a substituted oxirane of interest in synthetic chemistry and drug development. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with high-quality predicted spectroscopic information to offer a complete characterization of this compound. This self-validating approach, grounded in established spectroscopic principles, provides researchers with the necessary tools to identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₆H₁₂O, possesses a strained three-membered epoxide ring, which dictates its unique chemical reactivity and spectroscopic features.[1][2] The presence of an isopropyl and a methyl group on one of the epoxide carbons introduces specific structural nuances that are reflected in its spectroscopic signatures.

Molecular Structure:

Caption: Molecular structure of this compound.

This guide will delve into the mass spectrometry, infrared spectroscopy, ¹H nuclear magnetic resonance (NMR) spectroscopy, and ¹³C NMR spectroscopy of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| Major Fragment Ions (m/z) | 43, 58, 41 | PubChem[1] |

Fragmentation Analysis

The fragmentation pattern observed in the gas chromatography-mass spectrometry (GC-MS) of this compound is consistent with its structure. The most abundant fragment ions can be rationalized as follows:

-

m/z 43: This is the base peak and corresponds to the highly stable isopropyl cation [(CH₃)₂CH]⁺. This is a very common fragment for isopropyl-containing compounds.

-

m/z 58: This fragment likely arises from the cleavage of the C-C bond between the quaternary carbon and the isopropyl group, followed by rearrangement, or from α-cleavage at the ether linkage.

-

m/z 41: This ion corresponds to the allyl cation [C₃H₅]⁺, which can be formed through various rearrangement pathways.

Caption: Proposed fragmentation of this compound in MS.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of volatile organic compounds like this compound using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify the compound and its fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For epoxides, the key is to observe the characteristic C-O stretching vibrations of the oxirane ring and the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

Predicted IR Data

While a vapor phase IR spectrum is available on PubChem, a detailed peak list is not provided.[1] Based on the known vibrational modes of epoxides, the following characteristic absorption bands are predicted for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-2950 | C-H stretch (epoxide ring) | Medium |

| 2960-2850 | C-H stretch (alkyl groups) | Strong |

| ~1470 & ~1380 | C-H bend (alkyl groups) | Medium |

| ~1250 | Asymmetric ring stretch (C-O-C) | Strong |

| ~950-810 | Symmetric ring stretch (breathing) | Strong |

| ~880-750 | Asymmetric ring deformation | Strong |

Spectral Interpretation

The IR spectrum of this compound will be dominated by the strong C-H stretching and bending vibrations of the isopropyl and methyl groups. The most diagnostic peaks for confirming the epoxide functionality are the strong C-O-C stretching and ring deformation bands in the fingerprint region (below 1500 cm⁻¹). The absence of a broad absorption around 3300 cm⁻¹ (O-H stretch) and a strong absorption around 1700 cm⁻¹ (C=O stretch) would further corroborate the identity of the compound as an epoxide.

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

-

Salt plates (e.g., NaCl or KBr).

Procedure:

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and comparing them to known values for epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | d | 1H | H on epoxide ring (CH₂) |

| ~2.40 | d | 1H | H on epoxide ring (CH₂) |

| ~1.60 | septet | 1H | CH of isopropyl group |

| ~1.25 | s | 3H | CH₃ on epoxide ring |

| ~0.95 | d | 6H | (CH₃)₂ of isopropyl group |

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum of this compound shows distinct signals for each type of proton in the molecule.

-

Epoxide Protons: The two diastereotopic protons on the CH₂ group of the epoxide ring are expected to appear as two distinct doublets around 2.40 and 2.65 ppm. Their geminal coupling will result in this splitting pattern.

-

Isopropyl Group: The methine proton (CH) of the isopropyl group will appear as a septet around 1.60 ppm due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl moiety will give a single doublet at approximately 0.95 ppm, integrating to six protons.

-

Methyl Group: The methyl group directly attached to the epoxide ring is a singlet and is predicted to be around 1.25 ppm.

Caption: General workflow for NMR data acquisition and analysis.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~65.0 | Quaternary C of epoxide ring |

| ~55.0 | CH₂ of epoxide ring |

| ~33.0 | CH of isopropyl group |

| ~22.0 | CH₃ on epoxide ring |

| ~18.0 | (CH₃)₂ of isopropyl group |

¹³C NMR Spectral Interpretation

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, confirming the carbon skeleton of the molecule.

-

Epoxide Carbons: The two carbons of the epoxide ring are expected to be the most downfield signals due to the deshielding effect of the oxygen atom. The quaternary carbon is predicted around 65.0 ppm, and the CH₂ carbon around 55.0 ppm.

-

Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum, which is typical for aliphatic carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument for optimal resolution.

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

-

Data Analysis: Correlate the chemical shifts, multiplicities, and integrations to the molecular structure.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound, integrating available experimental data with high-quality predicted spectra. The presented mass spectrometry, infrared spectroscopy, ¹H NMR, and ¹³C NMR data, along with their detailed interpretation and standardized experimental protocols, offer a robust framework for the identification and analysis of this compound. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and related fields, enabling them to confidently work with and characterize this important oxirane derivative.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Oxirane, 2-methyl-2-(1-methylethyl)-. National Institute of Standards and Technology. [Link]

-

NMRDB.org. Predict ¹H proton NMR spectra. [Link]

-

NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

Sources

An In-Depth Technical Guide to the Nucleophilic Ring-Opening of 2-isopropyl-2-methyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-isopropyl-2-methyloxirane, a trisubstituted epoxide, serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development. Its utility stems from the precise and predictable manner in which the strained three-membered ring can be opened by nucleophiles. This guide provides a detailed examination of the core principles governing this reaction, focusing on the critical dichotomy between acid-catalyzed and base-catalyzed pathways. We will explore the underlying mechanistic principles, analyze the factors dictating regioselectivity, and provide field-proven experimental protocols to empower researchers in leveraging this versatile chemical transformation.

Introduction: The Strategic Importance of a Hindered Epoxide

Epoxides, or oxiranes, are three-membered cyclic ethers that possess significant ring strain (~13 kcal/mol), making them susceptible to ring-opening reactions with a wide array of nucleophiles.[1] This reactivity is the cornerstone of their synthetic utility. This compound presents a particularly interesting case study. As an asymmetrical, trisubstituted epoxide, it features two electrophilic carbon atoms with distinct steric and electronic environments: a tertiary carbon (C2) bonded to both an isopropyl and a methyl group, and a primary carbon (C3, a methylene group).

The central challenge and opportunity in the chemistry of this molecule is controlling which of these two carbons the incoming nucleophile will attack. The outcome, or regioselectivity, is almost entirely dependent on the reaction conditions, specifically the pH. Understanding and controlling this selectivity allows for the strategic synthesis of either tertiary or primary alcohols, a crucial capability in the synthesis of pharmaceuticals and other complex organic molecules.

The Mechanistic Crossroads: Acid vs. Base Catalysis

The reaction of this compound with nucleophiles proceeds down one of two distinct mechanistic pathways, dictated by the presence or absence of an acid catalyst.

Acid-Catalyzed Ring-Opening (SN1-like): Electronic Control

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol moiety in the transition state).[2] This protonation weakens the C-O bonds and induces a significant partial positive charge on the surrounding carbons. The key principle of the acid-catalyzed pathway is electronic stabilization . The tertiary carbon (C2) is far more capable of stabilizing this developing positive charge than the primary carbon (C3) due to the electron-donating effects (hyperconjugation) of the three attached alkyl groups (isopropyl and methyl).[3][4]

Consequently, the transition state has substantial SN1 character.[3] The nucleophile, which is typically weak under acidic conditions (e.g., water, alcohols), will preferentially attack the more substituted and more electrophilic tertiary carbon.[2][5] Although the reaction proceeds with backside attack, similar to an SN2 reaction, the regiochemical outcome is governed by the carbocation-like stability of the transition state.[3]

Caption: Acid-catalyzed opening of this compound.

Base-Catalyzed/Neutral Ring-Opening (SN2): Steric Control

In the presence of a strong nucleophile and under basic or neutral conditions, the reaction mechanism is a classic SN2 displacement.[1] The epoxide is not activated by protonation; instead, the potent nucleophile directly attacks one of the electrophilic carbons.[6] Under these conditions, the dominant factor is steric hindrance .[7]

The tertiary carbon (C2) is heavily shielded by the bulky isopropyl and methyl groups, making a backside attack by the nucleophile extremely difficult. In contrast, the primary carbon (C3) is significantly more accessible.[8] Therefore, strong nucleophiles (e.g., alkoxides, Grignard reagents, amines, LiAlH₄) will selectively attack the less-substituted C3 position, leading to the formation of a primary alcohol after workup.[1][9]

Caption: Base-catalyzed opening of this compound.

Regioselectivity in Practice: A Comparative Analysis

The choice of reaction conditions provides a powerful tool for directing the synthetic outcome. The following table summarizes the expected major products from the reaction of this compound with various nucleophiles.

| Nucleophile/Conditions | Catalyst | Mechanism | Site of Attack | Major Product Type |

| H₂O / H₂SO₄ | Acid | SN1-like | C2 (Tertiary) | Tertiary Alcohol (Diol) |

| CH₃OH / H₂SO₄ | Acid | SN1-like | C2 (Tertiary) | Tertiary Alcohol, Methyl Ether |

| CH₃CH₂MgBr then H₃O⁺ | None (Basic Nu) | SN2 | C3 (Primary) | Primary Alcohol |

| NaOCH₃ in CH₃OH | Base | SN2 | C3 (Primary) | Primary Alcohol, Methyl Ether |

| LiAlH₄ then H₃O⁺ | None (Basic Nu) | SN2 | C3 (Primary) | Primary Alcohol |

| Piperidine (amine) | None (Basic Nu) | SN2 | C3 (Primary) | β-Amino Alcohol |

| Piperidine / Acetic Acid | Acid | SN1-like | C2 (Tertiary) | β-Amino Alcohol |

This table represents the predicted major regioisomers based on established mechanistic principles.[5][7]

Experimental Protocols & Field-Proven Methodologies

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for achieving regioselective ring-opening.

Protocol: Base-Catalyzed Opening with a Grignard Reagent

This protocol details the SN2 attack of a Grignard reagent at the sterically accessible primary carbon to synthesize a primary alcohol.[10]

Objective: To synthesize 4-isopropyl-4-methyl-1-phenylpentan-1-ol.

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

-

Epoxide Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure primary alcohol.

General Experimental Workflow

The successful execution of these reactions relies on a systematic workflow from setup to purification.

Caption: General workflow for epoxide ring-opening reactions.

Applications in Drug Development and Complex Synthesis

The ability to selectively generate either a primary or a sterically hindered tertiary alcohol from the same starting material is of immense value in medicinal chemistry and process development.

-

Chiral Pool Synthesis: If an enantiomerically pure epoxide is used, the stereocenter at the reacting carbon is inverted in SN2 reactions and largely retained or racemized in SN1-like reactions. This allows for the creation of specific stereoisomers, a critical aspect of modern drug design.

-

Building Block Elaboration: The resulting alcohol products are versatile functional groups that can be readily converted into other functionalities (ketones, esters, ethers, halides), enabling the rapid elaboration of a molecular scaffold.

-

Fragment-Based Drug Discovery: The regioselective opening allows for the controlled coupling of molecular fragments, a key strategy in building libraries of potential drug candidates.[11] For instance, reacting the epoxide with an amine-containing fragment under basic conditions attaches the fragment to the primary position, while acidic conditions would attach it to the tertiary position.

Conclusion

The nucleophilic ring-opening of this compound is a classic yet powerful illustration of how reaction conditions can fundamentally alter the outcome of a chemical transformation. The predictable regioselectivity, governed by the interplay of electronic effects under acid catalysis (SN1-like) and steric effects under base catalysis (SN2), provides chemists with a reliable tool for targeted synthesis. For professionals in drug development, mastering this reaction unlocks strategic pathways to complex molecular targets, enabling the efficient and precise construction of novel therapeutic agents.

References

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

-

Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

-

Khan Academy. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile. [Link]

-

Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 522448, this compound. [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

-

Chemistry Steps. The Grignard Reaction of Epoxides. [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Progress in Chemical and Biochemical Research. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

University of Calgary. Synthesis and Structure of Alcohols. [Link]

-

Zarei, A., et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. [Link]

-

Organic Chemistry Tutor. (2023). Grignard Reaction of Epoxides. [Link]

-

Kumar, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Synthetic Communications. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

physical and chemical properties of 2-isopropyl-2-methyloxirane

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Isopropyl-2-methyloxirane

Abstract

This compound, a substituted three-membered heterocyclic ether, represents a key structural motif in organic synthesis. Its strained oxirane ring, coupled with a unique substitution pattern featuring both a methyl and an isopropyl group on a quaternary carbon, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its physical, spectroscopic, and chemical properties. We delve into the mechanistic principles governing its reactivity, particularly the regioselectivity of its ring-opening reactions, and present a validated synthetic protocol. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this versatile chemical intermediate for application in synthesis and materials science.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is foundational to scientific discourse. This section outlines the standard identifiers and structural characteristics of this compound.

Chemical Identifiers

The compound is recognized by several names and registry numbers across various chemical databases.

| Identifier | Value |

| IUPAC Name | 2-methyl-2-propan-2-yloxirane[1] |

| Synonyms | This compound, 2,3-dimethyl-1,2-epoxybutane, 2-Methyl-2-(1-methylethyl)oxirane[2][3] |

| CAS Number | 72221-03-5[1][2][3] |

| Molecular Formula | C₆H₁₂O[1][2][3] |

| InChI Key | JATXAMXFNMUGBL-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CC(C)C1(C)CO1[1] |

Molecular Architecture

The structure of this compound consists of a central oxirane (epoxide) ring. One carbon of the ring is disubstituted, bonded to both a methyl group and an isopropyl group, creating a quaternary center. The other carbon of the ring is unsubstituted (a CH₂ group). This asymmetric substitution is the primary determinant of the molecule's chemical behavior. The inherent bond angle deviation from the ideal tetrahedral (109.5°) to approximately 60° within the three-membered ring results in significant ring strain, rendering the molecule highly susceptible to nucleophilic attack.

Physical and Spectroscopic Properties

A thorough characterization of a compound's physical and spectroscopic properties is essential for its practical application, purification, and identification.

Physical Properties

This table summarizes key physical properties. Note that some experimental values are not widely reported; therefore, computed values are also included for reference.

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 100.088815002 Da | PubChem[1] |

| Appearance | Colorless liquid (predicted) | General Chemical Knowledge |

| Topological Polar Surface Area | 12.5 Ų | Guidechem[2] |

| Complexity | 78.2 | Guidechem[2] |

Spectroscopic Profile

Spectroscopic data provides a fingerprint for molecular structure confirmation.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows characteristic fragmentation patterns. Key peaks (m/z) are observed at 43 (the most abundant peak, corresponding to the isopropyl cation), 58, and 41.[1] This fragmentation is consistent with the cleavage of the isopropyl group and subsequent rearrangements.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-O stretching vibrations for the epoxide ring, typically in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions. Strong C-H stretching and bending vibrations from the alkyl groups will also be prominent.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to be complex due to the molecule's asymmetry. The two protons on the unsubstituted ring carbon are diastereotopic and should appear as two distinct signals, likely doublets of doublets. The methine proton of the isopropyl group will be a septet. The methyl groups of the isopropyl substituent are also diastereotopic due to the adjacent chiral center, and they are expected to appear as two separate doublets. The lone methyl group attached to the quaternary carbon will be a singlet.

-

¹³C NMR: The carbon NMR will show six distinct signals. The two carbons of the oxirane ring will appear in the shielded region typical for epoxides (approx. 50-60 ppm). The quaternary carbon will be shifted further downfield than the CH₂ carbon. The carbons of the isopropyl and methyl groups will appear in the aliphatic region.

-

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of the strained epoxide ring.

Ring-Opening Reactions: A Mechanistic Overview

The high ring strain and the electronegativity of the oxygen atom make the ring carbons electrophilic and thus susceptible to attack by nucleophiles. The reaction pathway and resulting regiochemistry are highly dependent on the reaction conditions (acidic or basic/nucleophilic).

Regioselectivity under Acidic vs. Basic Conditions

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The subsequent nucleophilic attack proceeds via a transition state with significant carbocationic character. Positive charge is better stabilized at the more substituted carbon (the quaternary center). Consequently, the nucleophile preferentially attacks this more substituted carbon.

Base-Catalyzed Ring Opening: Under basic or neutral nucleophilic conditions, the reaction proceeds via a direct Sₙ2 displacement. The nucleophile attacks one of the electrophilic ring carbons. Due to steric hindrance from the bulky isopropyl and methyl groups, the attack occurs at the less sterically hindered, unsubstituted (CH₂) carbon.

Synthesis and Manufacturing

The most direct and common method for synthesizing trisubstituted epoxides like this compound is through the epoxidation of the corresponding alkene.

Primary Synthetic Route: Alkene Epoxidation

The precursor alkene is 2,3-dimethyl-1-butene. This alkene can be readily oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired epoxide. This reaction is generally high-yielding and stereospecific.

Experimental Protocol: Synthesis via m-CPBA Epoxidation

This protocol describes a representative lab-scale synthesis. The causality behind the steps is explained to provide field-proven insight.

Materials:

-

2,3-dimethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 2,3-dimethyl-1-butene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Rationale: Cooling controls the exothermic reaction and minimizes side reactions.

-

Reagent Addition: Dissolve m-CPBA (1.1 eq) in DCM and add it dropwise to the cooled alkene solution via an addition funnel over 30-60 minutes. Rationale: Slow addition prevents a rapid temperature increase. A slight excess of m-CPBA ensures complete consumption of the alkene.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Add saturated aqueous Na₂SO₃ solution to quench the excess peroxy acid. Rationale: Sodium sulfite reduces unreacted m-CPBA to m-chlorobenzoic acid.

-

Workup - Neutralization: Add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct, which precipitates as its sodium salt. Rationale: This removes the acidic byproduct from the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: Multiple washes ensure complete removal of water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Safety, Handling, and Toxicology

Due to its high reactivity and structural class, this compound must be handled with appropriate caution.

GHS Hazard Classification

The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

| STOT - Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure |

Handling and Storage Protocols

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5][6]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[4][5]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Toxicological Profile

Epoxides as a class are known alkylating agents, capable of reacting with nucleophilic biomolecules like DNA and proteins. This reactivity is the basis for their potential toxicity, including mutagenicity and carcinogenicity. While specific toxicological data for this compound is limited, it should be handled as a potentially toxic and carcinogenic compound, similar to other epoxides like methyloxirane.[7][8]

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis. Its utility stems from its ability to introduce a difunctionalized, sterically hindered fragment into a target molecule. Potential applications include:

-

Pharmaceutical Synthesis: As a chiral intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients.

-

Materials Science: As a monomer or cross-linking agent for the development of specialty polymers and resins with tailored properties.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.

The unique steric and electronic properties of this molecule make it a target of continued interest for chemists developing novel synthetic methodologies.

References

-

This compound | C6H12O | CID 522448. PubChem - NIH. [Link]

-

SAFETY DATA SHEET. [Link]

-

Oxirane, 2-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

-

2-METHYLOXIRANE. Ataman Kimya. [Link]

-

Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. [Link]

Sources

- 1. This compound | C6H12O | CID 522448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Oxirane, 2-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 4. medline.com [medline.com]

- 5. fishersci.com [fishersci.com]

- 6. airgas.com [airgas.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. (S)-2-Methyloxirane | 16088-62-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2-isopropyl-2-methyloxirane: Synthesis, Properties, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-2-methyloxirane, a trisubstituted epoxide of significant interest in synthetic organic chemistry. The document details its nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it presents a detailed protocol for its synthesis via the epoxidation of 2,3-dimethyl-1-butene and explores the regiochemical outcomes of its acid- and base-catalyzed ring-opening reactions, which are fundamental to its application as a synthetic intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this versatile building block.

Introduction and Nomenclature

This compound, a chiral epoxide, is a valuable intermediate in organic synthesis due to the inherent reactivity of its strained three-membered ring. The strategic placement of isopropyl and methyl groups on one of the epoxide carbons dictates the regioselectivity of its subsequent transformations, making it a useful precursor for the synthesis of complex organic molecules.

The systematic IUPAC name for this compound is 2-methyl-2-(propan-2-yl)oxirane [1][2].

Synonyms:

Chemical Identifiers:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds.

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 194-201 °F (90-94 °C) at 745 mmHg | [6] |

| Density | 0.8156 g/mL at 61°F (16°C) | [6] |

| Solubility in Water | Soluble | [6] |

| Flash Point | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing a unique fragmentation pattern for identification.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for C-O-C stretching of the epoxide ring, typically in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. A vapor phase IR spectrum is available on PubChem.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the molecule. The two methyl groups of the isopropyl moiety may be diastereotopic and thus exhibit different chemical shifts. The methyl group directly attached to the epoxide ring and the methylene protons of the oxirane ring will also have distinct signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the epoxide ring, the quaternary carbon, the methine carbon of the isopropyl group, and the methyl carbons.

-

Synthesis of this compound

The most common and efficient method for the synthesis of epoxides is the epoxidation of the corresponding alkene. For this compound, the precursor is 2,3-dimethyl-1-butene. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Mechanism: Epoxidation of an Alkene

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."[7] This mechanism involves the syn-addition of the oxygen atom to the double bond, meaning both new C-O bonds form on the same face of the alkene.[8]

Caption: Epoxidation of 2,3-dimethyl-1-butene with m-CPBA.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the epoxidation of alkenes with m-CPBA.[7][8]

Materials:

-

2,3-dimethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-1-butene (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, quench the excess peroxyacid by adding saturated aqueous sodium sulfite solution and stirring for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x) to remove the meta-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Chemical Reactivity: Ring-Opening Reactions

The high reactivity of the strained epoxide ring makes this compound a versatile synthetic intermediate. Ring-opening reactions can be catalyzed by either acid or base, leading to different regiochemical outcomes.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. For a trisubstituted epoxide like this compound, the attack of the nucleophile occurs at the more substituted carbon atom, following an Sₙ1-like mechanism. This is because the positive charge in the transition state is better stabilized at the more substituted carbon.

Caption: Acid-catalyzed ring-opening of an epoxide.

Example: Acid-Catalyzed Hydrolysis

The reaction of this compound with aqueous acid (e.g., dilute H₂SO₄) will yield 2,3-dimethylbutane-1,2-diol.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and a base, the ring-opening of an epoxide proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For this compound, this is the primary carbon of the epoxide ring.

Sources

- 1. This compound | C6H12O | CID 522448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxirane, 2-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Oxirane, 2-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 5. 2,3-Epoxy-2,3-dimethylbutane | C6H12O | CID 21159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-EPOXY-2,3-DIMETHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Acid-Catalyzed Ring Opening of 2-Isopropyl-2-methyloxirane

An Application Guide to the Regioselective Synthesis of Tertiary Alcohols

Abstract

The acid-catalyzed ring opening of epoxides is a cornerstone transformation in modern organic synthesis, providing a reliable pathway to 1,2-difunctionalized compounds. This application note provides an in-depth analysis of the acid-catalyzed ring opening of 2-isopropyl-2-methyloxirane, a trisubstituted epoxide. We will explore the underlying mechanistic principles that govern the reaction's high regioselectivity, the stereochemical outcomes, and provide a detailed, field-proven laboratory protocol for the synthesis of 2,3-dimethyl-2,3-butanediol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic strategies.

Scientific Foundation: Mechanism and Regiocontrol

The reactivity of epoxides is dominated by their inherent ring strain, which is approximately 13 kcal/mol.[1] This strain is readily relieved through ring-opening reactions. While these reactions can occur under basic/nucleophilic conditions, the use of an acid catalyst dramatically enhances the electrophilicity of the epoxide, allowing for reactions with even weak nucleophiles.

The acid-catalyzed ring opening of an unsymmetrical epoxide, such as this compound, proceeds through a mechanism that is best described as a hybrid between a classic SN1 and SN2 pathway.[2][3][4][5]

The reaction unfolds in three key stages:

-

Reversible Protonation: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by the acid catalyst (e.g., H₃O⁺). This step converts the poor alkoxide leaving group into a good, neutral alcohol leaving group, significantly activating the epoxide ring.[1][6]

-

Transition State and C-O Bond Cleavage: The protonated epoxide does not typically form a fully developed, free carbocation. Instead, as the carbon-oxygen bonds begin to weaken and break, a significant partial positive charge (δ+) develops on the carbon atoms.[3][7] For this compound, the two epoxide carbons are structurally distinct: one is a tertiary carbon (C2, bonded to the isopropyl and methyl groups) and the other is a primary carbon (C3, a CH₂ group). The tertiary carbon is far more capable of stabilizing the developing positive charge through hyperconjugation and inductive effects.[7][8]

-

Regioselective Nucleophilic Attack: Consequently, the nucleophile preferentially attacks the more substituted tertiary carbon.[1][6][9][10] This regioselectivity is a hallmark of the SN1-like character of the transition state.[8][9] The attack occurs from the backside relative to the C-O bond, leading to an inversion of configuration at the electrophilic carbon, a characteristic feature of an SN2 reaction.[1][11] This concerted, yet electronically biased, attack results in a trans relationship between the newly introduced nucleophile and the hydroxyl group.[8]

The overall mechanistic pathway is depicted below.

Caption: Mechanism of acid-catalyzed epoxide opening.

Experimental Guide: Hydrolysis of this compound

This protocol details the acid-catalyzed hydrolysis of this compound to yield 2,3-dimethyl-2,3-butanediol (also known as pinacol). This procedure serves as a robust template that can be adapted for other weak nucleophiles.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | Reagent (≥97%) | Standard Chemical Supplier | Starting Material |

| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier | Reaction Solvent |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | Standard Chemical Supplier | Catalyst |

| Deionized Water | N/A | In-house | Nucleophile/Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house | Quenching Agent |

| Diethyl Ether (Et₂O) | ACS Grade | Standard Chemical Supplier | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier | Drying Agent |

| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | N/A | Standard Lab Supplier | Equipment |

Step-by-Step Protocol

The following workflow provides a visual representation of the experimental procedure.

Caption: Experimental workflow for epoxide hydrolysis.

Detailed Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 43.8 mmol). Dissolve the epoxide in 25 mL of tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C. This is crucial to control the initial exotherm of the reaction.

-

Catalyst Addition: Slowly add 5 mL of a 0.1 M aqueous sulfuric acid solution dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases (approximately 15-20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 25 mL) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting product, 2,3-dimethyl-2,3-butanediol, is a solid at room temperature and can be purified by recrystallization from a suitable solvent (e.g., hexane) or by distillation.[12]

Safety Information:

-

Epoxides are alkylating agents and should be handled as potential carcinogens.

-

Concentrated acids are highly corrosive.

-

Organic solvents are flammable.

-

All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Expected Results and Validation

The acid-catalyzed hydrolysis of this compound is highly regioselective. The exclusive point of attack for the water nucleophile is the tertiary carbon, leading to the formation of 2,3-dimethyl-2,3-butanediol as the sole major product.

| Parameter | Value |

| Product Name | 2,3-dimethyl-2,3-butanediol (Pinacol) |

| Molecular Formula | C₆H₁₄O₂ |

| Molar Mass | 118.17 g/mol |

| Expected Yield | > 90% |

| Appearance | White crystalline solid |

| Melting Point | 42-43 °C[12] |

The structure and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm the presence of the -OH group), and Mass Spectrometry.

References

-

Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. (n.d.). LibreTexts. Retrieved from [Link]

-

Smith, J. G. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

-

9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange. Retrieved from [Link]

-

acid-catalyzed ring opening of epoxide. (2016, March 17). Chemistry Stack Exchange. Retrieved from [Link]

- Caron, M., & Sharpless, K. B. (1985). Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560.

- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

-

Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2018). MDPI. Retrieved from [Link]

-

Stereochemistry of epoxide ring-opening. (2018, March 3). YouTube. Retrieved from [Link]

-

18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. (2020, October 20). ACS Publications. Retrieved from [Link]

- Hansen, T., Vermeeren, P., Haim, A., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 26(45), 10243-10250.

-

18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved from [Link]

-

Sn1 and Sn2 epoxide opening discussion. (2010, October 8). YouTube. Retrieved from [Link]

- Process for preparing 2,3-dimethyl-2,3-butanediol. (1983). Google Patents.

- Process for the synthesis of 2,3-dimethyl-2,3-butane diol. (1980). Google Patents.

-

Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

18.6: Reactions of Epoxides - Ring-opening. (2024, April 20). Chemistry LibreTexts. Retrieved from [Link]

- Process for the preparation of 2,3-dimethylbutane-2,3-diol. (1982). Google Patents.

-

2,3-Butanediol. (n.d.). Wikipedia. Retrieved from [Link]

-

Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (2019). MDPI. Retrieved from [Link]

-

Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy. Retrieved from [Link]

-

18.6: Reactions of Epoxides- Ring-opening. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

2-METHYLOXIRANE. (n.d.). Ataman Kimya. Retrieved from [Link]

- Fedoroňko, M., Petrušová, M., & Tvaroška, I. (1983). Acid-catalyzed hydrolysis of 2-methoxypropenal.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [ns1.almerja.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. EP0010236A1 - Process for the synthesis of 2,3-dimethyl-2,3-butane diol - Google Patents [patents.google.com]

Application Notes and Protocols: Base-Catalyzed Ring Opening of 2-Isopropyl-2-methyloxirane

< , , , , , , , , , , , , , , , , , , , , , , , ,

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the base-catalyzed ring-opening of 2-isopropyl-2-methyloxirane. This trisubstituted epoxide presents a unique case for studying regioselectivity due to the steric hindrance around one of its carbon atoms. These application notes delve into the underlying mechanistic principles, provide detailed experimental protocols, and offer expert insights to ensure successful and reproducible outcomes. The protocols detailed herein are designed to be self-validating, with explanations for each step to empower the researcher with a deep understanding of the reaction dynamics.

Introduction: The Significance of Epoxide Ring-Opening Reactions

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their inherent ring strain, a combination of angle and torsional strain, makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[1] This reactivity is the cornerstone of their utility, enabling the stereospecific and regioselective introduction of two functional groups in a single transformation. The base-catalyzed ring-opening of epoxides is a fundamental process that proceeds via an S(_N)2 mechanism, offering a reliable method for the synthesis of β-functionalized alcohols, which are common structural motifs in pharmaceuticals and other bioactive molecules.[2][3]

This compound (CAS 72221-03-5) is a structurally interesting trisubstituted epoxide.[4][5] The two carbons of the oxirane ring are differentially substituted: one is a tertiary carbon bonded to an isopropyl and a methyl group, while the other is a primary carbon. This asymmetry makes it an excellent model substrate for investigating the factors that govern regioselectivity in epoxide ring-opening reactions. Understanding and controlling the site of nucleophilic attack is paramount for the efficient synthesis of the desired target molecule.

Mechanistic Insights: Controlling Regioselectivity

The base-catalyzed ring-opening of an unsymmetrical epoxide is a classic example of a regioselective reaction. The outcome of the reaction—that is, which of the two carbon atoms of the epoxide ring is attacked by the nucleophile—is primarily dictated by steric and electronic factors.[1][6]

The S(_N)2 Pathway and Steric Dominance

Under basic or nucleophilic conditions, the ring-opening of epoxides proceeds through a classic S(_N)2 mechanism.[1][2][7] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. A strong nucleophile is typically required to open the strained ring without prior acid activation of the epoxide oxygen.[2][8]

In the case of this compound, the two potential sites of attack are the primary carbon (C1) and the tertiary carbon (C2). Due to the principles of the S(_N)2 reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom.[1][7] The tertiary carbon (C2) is shielded by the bulky isopropyl and methyl groups, making it significantly less accessible to the incoming nucleophile. Consequently, the attack predominantly occurs at the primary carbon (C1).

Solvent Effects

The choice of solvent can influence the regioselectivity of epoxide ring-opening reactions, although in the case of strong nucleophiles and significant steric hindrance, the effect may be less pronounced.[9][10] Polar aprotic solvents, such as DMF or DMSO, are often employed to enhance the nucleophilicity of the base. In some cases, polar protic solvents like alcohols can participate in the reaction, acting as the nucleophile after deprotonation by the base.[11]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the base-catalyzed ring-opening of this compound with sodium methoxide as the nucleophile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |

| Sodium Methoxide | 95% | Commercially Available | Handle in a glovebox or under inert atmosphere. |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Diethyl Ether (Anhydrous) | ≥99% | Commercially Available | For extraction. |

| Saturated Ammonium Chloride (aq.) | Reagent Grade | Commercially Available | For workup. |

| Magnesium Sulfate (Anhydrous) | Reagent Grade | Commercially Available | For drying. |

Equipment

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Inert gas supply (Nitrogen or Argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Reaction Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium methoxide is corrosive and moisture-sensitive.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium methoxide (1.2 equivalents). Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent Addition: Add anhydrous methanol (e.g., 20 mL for a 10 mmol scale reaction) via syringe. Stir the mixture until the sodium methoxide is fully dissolved.

-

Substrate Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution via syringe over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

Expected Results and Characterization

The major product expected from this reaction is 1-methoxy-2,3-dimethyl-2-butanol , resulting from the nucleophilic attack of the methoxide ion at the less sterically hindered primary carbon of the epoxide.

Expected Product Structure:

Characterization Data:

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.4 ppm), the methylene group adjacent to the ether (diastereotopic protons), the isopropyl group (doublet and septet), and the methyl group on the quaternary carbon (singlet).

-

¹³C NMR: Expect distinct signals for all six carbon atoms.

-

GC-MS: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Expertise & Experience: Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. However, elevated temperatures may lead to side reactions. Ensure that the reagents and solvent are anhydrous, as water can consume the base and inhibit the reaction.

-

Formation of Minor Regioisomer: While the attack at the primary carbon is highly favored, trace amounts of the other regioisomer (from attack at the tertiary carbon) may be observed, especially at higher temperatures. Purification by column chromatography is usually sufficient to separate the isomers.

-

Choice of Base/Nucleophile: A variety of strong nucleophiles can be used for this transformation, including other alkoxides, Grignard reagents, organolithium reagents, and lithium aluminum hydride.[2][8] The choice of nucleophile will determine the nature of the functional group introduced at the C1 position.

Conclusion

The base-catalyzed ring-opening of this compound is a robust and highly regioselective reaction that serves as an excellent example of sterically controlled S(_N)2 chemistry. By following the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently and successfully synthesize the desired β-alkoxy alcohol. This fundamental transformation has broad applicability in the synthesis of complex molecules and is a valuable tool in the arsenal of the synthetic organic chemist.

References

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Retrieved from [Link]

-

Inoue, M., Sugita, T., Kiso, Y., & Ichikawa, K. (n.d.). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan, Oxford Academic. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

-

Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. Retrieved from [Link]

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(05), 1231-1242. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C6H12O | CID 522448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

Application Notes & Protocols: Poly(2-isopropyl-2-oxazoline)

A Note on Monomer Specificity: This guide focuses on the applications of poly(2-isopropyl-2-oxazoline) . The initially specified monomer, 2-isopropyl-2-methyloxirane, belongs to the polyether family upon polymerization. However, the vast body of scientific literature concerning thermoresponsive polymers for biomedical applications, particularly those with properties near physiological temperature, centers on poly(2-isopropyl-2-oxazoline) (PiPrOx). Given the target audience of researchers and drug development professionals, this guide has been structured to detail the synthesis and application of PiPrOx, a material with extensive, well-documented utility in this field.

Introduction: The Promise of "Smart" Pseudopeptides

Poly(2-isopropyl-2-oxazoline), or PiPrOx, is a fascinating member of the poly(2-oxazoline) (POx) family of polymers. Structurally, POx are considered pseudopeptides, possessing a poly(N-acylethyleneimine) backbone that mimics the structure of polypeptides. This characteristic imparts excellent biocompatibility and low toxicity, making them prime candidates for biomedical applications.[1][2]

The defining feature of PiPrOx is its "smart" or stimulus-responsive behavior in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), a point at which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed, hydrophobic state upon heating.[3] For PiPrOx, this transition occurs near physiological temperatures (typically 36-39°C), making it an exceptionally valuable material for applications like targeted drug delivery, tissue engineering, and smart hydrogels.[4][5][6]

The synthesis of PiPrOx proceeds via a living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight, low polydispersity, and the introduction of specific functional groups at the polymer chain ends.[3] This high degree of control is critical for tuning the polymer's properties for specific therapeutic applications.

Part 1: Synthesis and Characterization of PiPrOx

Scientific Principle: Living Cationic Ring-Opening Polymerization (CROP)

The synthesis of well-defined PiPrOx relies on the CROP of the 2-isopropyl-2-oxazoline monomer. The polymerization is typically initiated by an electrophilic species, such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). The "living" nature of this polymerization means that chain termination and transfer reactions are largely absent, allowing the polymer chains to grow uniformly.[7] This process enables the synthesis of polymers with a predictable molecular weight (controlled by the monomer-to-initiator ratio) and a narrow molecular weight distribution (Đ or PDI < 1.2), which is crucial for reproducible performance in biomedical applications.[8]

Experimental Workflow: Synthesis and Purification

Protocol 1: Synthesis of PiPrOx (Target DP = 50)

Materials:

-

2-isopropyl-2-oxazoline (monomer, distilled over CaH₂)

-

Methyl tosylate (MeOTs, initiator, 99%)

-

Anhydrous acetonitrile (ACN, solvent)

-

Piperidine (terminating agent)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Schlenk flask and line

Procedure:

-

Preparation: Bake all glassware at 120°C overnight and cool under vacuum.

-

Reaction Setup: To a 100 mL Schlenk flask under a dry nitrogen atmosphere, add 25 mL of anhydrous acetonitrile.

-

Initiator Addition: Add 0.372 g (2.0 mmol) of methyl tosylate to the flask.

-

Monomer Addition: Add 11.32 g (100 mmol) of purified 2-isopropyl-2-oxazoline via syringe. The monomer-to-initiator ratio [M]/[I] is 50.

-

Polymerization: Immerse the flask in a preheated oil bath at 80°C. Allow the reaction to proceed with stirring for 24 hours.

-

Termination: Cool the reaction to room temperature. Add 0.5 mL of piperidine to terminate the living cationic chain ends. Stir for an additional 2 hours.

-

Purification: a. Concentrate the polymer solution using a rotary evaporator to remove most of the acetonitrile. b. Redissolve the crude polymer in 50 mL of deionized (DI) water. c. Transfer the aqueous solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against DI water for 3 days, changing the water twice daily to remove unreacted monomer, initiator, and solvent. d. Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

Protocol 2: Characterization of Synthesized PiPrOx

A. ¹H NMR Spectroscopy (Structure Confirmation):

-

Rationale: To confirm the successful polymerization and verify the polymer structure.

-

Procedure: Dissolve 5-10 mg of PiPrOx in CDCl₃.

-

Expected Result: A broad multiplet signal around 3.4-3.5 ppm corresponding to the backbone methylene protons (-N-CH₂-CH₂-) and signals corresponding to the isopropyl side chain.

B. Gel Permeation Chromatography (GPC) (Molecular Weight & Dispersity):

-

Rationale: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

-

Procedure: Use a GPC system with DMF (+LiBr) or a similar solvent as the mobile phase, calibrated with polystyrene or poly(methyl methacrylate) standards.

-

Expected Result: For a successful living polymerization, Đ should be ≤ 1.2. The obtained Mn should be close to the theoretical value (DP × Monomer MW + Initiator MW).

C. Turbidimetry (LCST Determination):

-

Rationale: To measure the cloud point temperature (Tcp), which is the operational definition of the LCST.

-

Procedure: Prepare a 1 wt% solution of PiPrOx in phosphate-buffered saline (PBS). Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the transmittance at 500 nm while heating the sample at a controlled rate (e.g., 1°C/min).

-

Expected Result: The Tcp is defined as the temperature at which the transmittance drops to 50% of its initial value.

| Parameter | Target Value | Expected Outcome | Technique |

| Degree of Polymerization (DP) | 50 | ~50 | GPC, ¹H NMR |

| Mn (Theoretical) | ~5800 g/mol | 5500-6500 g/mol | GPC |

| Polydispersity Index (Đ) | < 1.2 | < 1.2 | GPC |

| Cloud Point (Tcp in PBS) | N/A | 36-40 °C | Turbidimetry |

Part 2: Application in Thermoresponsive Drug Delivery

Scientific Principle: Temperature-Triggered Nanoparticle Aggregation and Drug Release

The LCST behavior of PiPrOx is the cornerstone of its use in drug delivery.[9][10] Amphiphilic block copolymers containing a hydrophilic block and a thermoresponsive PiPrOx block can self-assemble into nanoparticle structures (micelles or polymersomes) in water.[6] Below the LCST, these nanoparticles are stable and can circulate while encapsulating a therapeutic payload. When the local temperature is raised above the LCST (e.g., in a heated tumor environment), the PiPrOx block collapses due to dehydration, becoming hydrophobic. This transition destabilizes the nanoparticle structure, triggering the rapid release of the encapsulated drug precisely at the target site.[11]

Protocol 3: Formulation of Drug-Loaded PiPrOx Nanoparticles

(This protocol assumes a pre-synthesized amphiphilic block copolymer, e.g., Poly(ethylene glycol)-b-Poly(2-isopropyl-2-oxazoline) (PEG-b-PiPrOx), where PEG is the hydrophilic block).

Materials:

-

PEG-b-PiPrOx block copolymer

-

Curcumin (model hydrophobic drug)

-

Dimethylformamide (DMF)

-

Deionized (DI) water

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Dissolution: Dissolve 50 mg of PEG-b-PiPrOx and 5 mg of Curcumin in 5 mL of DMF.

-